molecular formula C12H13BrFNO3 B14908031 Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate

Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate

Cat. No.: B14908031
M. Wt: 318.14 g/mol
InChI Key: YKFHXGKGFQIUTB-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate is an ester derivative featuring a benzamido backbone substituted with bromo (Br) and fluoro (F) groups at the 2- and 4-positions, respectively. The compound’s structure includes a methylpropanoate ester group, which confers lipophilicity and influences its reactivity and solubility. This molecule is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of halogenated aromatic compounds in drug discovery .

Properties

Molecular Formula

C12H13BrFNO3

Molecular Weight

318.14 g/mol

IUPAC Name

methyl 2-[(2-bromo-4-fluorobenzoyl)amino]-2-methylpropanoate

InChI

InChI=1S/C12H13BrFNO3/c1-12(2,11(17)18-3)15-10(16)8-5-4-7(14)6-9(8)13/h4-6H,1-3H3,(H,15,16)

InChI Key

YKFHXGKGFQIUTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)C1=C(C=C(C=C1)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate typically involves multiple steps. One common method starts with the preparation of 2-bromo-4-fluorobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-amino-2-methylpropanoic acid methyl ester in the presence of a base such as triethylamine to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(2-bromo-4-fluorobenzamido)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the benzamido group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and binding affinity, making it useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Ethyl 2-(2-(2,3-Difluorobenzylidene)-1-phenylhydrazinyl)-2-methylpropanoate
  • Structure: Similar methylpropanoate core but with a hydrazinyl-difluorobenzylidene moiety instead of an amide.
  • Synthesis : Prepared via multi-step reactions involving hydrazine derivatives, achieving a 65% yield .
  • Key Data : LCMS m/z 403 [M+H]⁺; HPLC retention time: 0.97 minutes (indicative of moderate polarity) .
  • Contrast : The hydrazine linker and difluoro substitution may enhance π-π stacking interactions but reduce hydrolytic stability compared to the amide group in the target compound.
(b) Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (Impurity D, EP)
  • Structure: Chlorobenzoyl-phenoxy group replaces the bromo-fluorobenzamido moiety.
  • Properties: Higher molecular weight (MW ~420 g/mol) due to the chlorobenzoyl group. Likely less polar than the target compound due to the phenoxy linkage .
  • Applications : Used as a reference standard in pharmaceutical quality control, emphasizing the importance of ester functionality in regulatory compliance .

Halogenation and Substituent Effects

(a) 2-Bromo-4-fluorobenzylamine Hydrochloride
  • Structure : Benzylamine derivative with Br and F substituents.
  • Applications : Intermediate in drug synthesis; bromo-fluoro substitution enhances electronic effects for nucleophilic substitution reactions .
  • Contrast : The absence of an ester or amide group limits its utility in peptide coupling but improves solubility in aqueous media compared to the target ester .
(b) 2-Bromo-2-methylpropanoic Acid
  • Structure : Carboxylic acid analog of the target compound.
  • Physical Properties: Lower MW (167.01 g/mol), higher acidity (pKa ~2.5), and solubility in polar solvents (e.g., water, ethanol) .
  • Contrast : The carboxylic acid group increases reactivity in esterification or amidation but reduces stability under acidic conditions compared to the methyl ester .

Steric and Electronic Modifications

(a) Methyl 6-(2,3-Difluorobenzyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxylate
  • Structure : Diazaspiro ring system with difluorobenzyl substitution.
  • Contrast : The complex ring system reduces synthetic accessibility compared to the linear amide-ester structure of the target compound .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Molecular Formula MW (g/mol) Key Functional Groups Solubility
Target Compound C₁₂H₁₂BrFNO₃ ~308.1 Bromo-fluorobenzamido, ester Organic solvents
Ethyl 2-(2,3-difluorobenzylidene) derivative C₁₉H₁₇F₂N₂O₂ ~403.4 Hydrazinyl, ester Moderate polarity
2-Bromo-2-methylpropanoic Acid C₄H₇BrO₂ 167.01 Carboxylic acid, Br Water, ethanol
Methyl 2-[4-(4-chlorobenzoyl)-phenoxy] ester C₁₈H₁₆ClO₄ ~346.8 Chlorobenzoyl, ester Lipophilic

Key Research Findings

  • Synthetic Efficiency : The target compound’s amide linkage may require coupling reagents (e.g., EDCI, HOBt) for synthesis, whereas hydrazine derivatives (e.g., in ) are formed via condensation .
  • Stability : Bromo-fluoro substitution enhances resistance to enzymatic degradation compared to chloro analogs, as seen in impurity standards .
  • Applications : The ester group in the target compound balances lipophilicity for membrane permeability and stability for storage, contrasting with carboxylic acid derivatives that prioritize reactivity .

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